molecular formula C25H32N2O4 B5039914 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide

Cat. No.: B5039914
M. Wt: 424.5 g/mol
InChI Key: DGEBIKJRURDCKI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific compound you’re asking about has additional functional groups, including a piperidine ring and a methoxy group .


Molecular Structure Analysis

The molecular formula of this compound is C20H28N2O5, and it has a molecular weight of 376.453 . It contains several functional groups, including an amide, a methoxy group, and a piperidine ring .


Physical and Chemical Properties Analysis

The compound is soluble in DMSO . Other physical and chemical properties such as melting point, boiling point, and specific rotation are not available due to the lack of experimental data .

Mechanism of Action

The mechanism of action of this compound is not known, as it seems to be a less-studied substance. Benzamides and piperidines are found in a variety of biologically active compounds, so it’s possible that this compound could have interesting biological properties .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be an interesting area of study .

Properties

IUPAC Name

4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-30-19-15-24(28)27-17-13-23(14-18-27)31-22-11-9-21(10-12-22)25(29)26-16-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12,23H,5,8,13-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEBIKJRURDCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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